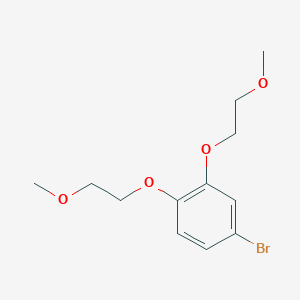

4-Bromo-1,2-bis(2-methoxyethoxy)benzene

Description

4-Bromo-1,2-bis(2-methoxyethoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted at positions 1, 2, and 2. The 1 and 2 positions are occupied by 2-methoxyethoxy groups (–OCH₂CH₂OCH₃), while position 4 bears a bromine atom. This compound is of interest in organic synthesis due to its electron-rich aromatic system and functionalized side chains, which enable applications in cross-coupling reactions, polymer chemistry, and as a precursor for pharmaceuticals or materials science .

Properties

IUPAC Name |

4-bromo-1,2-bis(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO4/c1-14-5-7-16-11-4-3-10(13)9-12(11)17-8-6-15-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBGMSZDXLUBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene typically involves the bromination of a precursor compound, such as 1,2-bis(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods

Industrial production of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Oxidation Reactions: The methoxyethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1,2-bis(2-methoxyethoxy)benzene.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 1,2-bis(2-methoxyethoxy)phenol, while oxidation with potassium permanganate produces 4-bromo-1,2-bis(2-methoxyethoxy)benzoic acid.

Scientific Research Applications

4-Bromo-1,2-bis(2-methoxyethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or reagent.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidation. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variable Alkoxy Chains

4-Bromo-1,2-bis(hexyloxy)benzene (CAS 200959-51-9)

- Structure : Hexyloxy (–OCH₂CH₂CH₂CH₂CH₂CH₃) groups at positions 1 and 2.

- Properties: Increased hydrophobicity compared to the 2-methoxyethoxy derivative due to longer alkyl chains. This enhances solubility in nonpolar solvents but reduces reactivity in polar reaction media .

- Applications : Likely used in hydrophobic polymer matrices or as a surfactant intermediate.

4-Bromo-1,2-bis(n-octyloxy)benzene (CAS 122775-35-3)

- Structure : Octyloxy (–O(CH₂)₇CH₃) substituents.

- Properties : Even greater lipophilicity, making it suitable for lipid membrane studies or long-chain polymer backbones. The extended alkyl chains may slow reaction kinetics in cross-coupling due to steric hindrance .

1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane (CAS 72659-53-1)

Table 1: Comparison of Alkoxy-Substituted Derivatives

Derivatives with Alternative Functional Groups

4-Bromo-1,2-bis[(4-methoxyphenyl)methoxy]benzene

- Structure : Benzyl-protected methoxy groups at positions 1 and 2.

- Reactivity: Deprotection via hydrogenation (5% Pd/C) yields phenolic intermediates, but triol derivatives may decompose under standard conditions, highlighting sensitivity to reaction protocols .

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0)

- Structure : Methoxymethoxy (–OCH₂OCH₃) at position 1.

- Applications : The methoxymethoxy group acts as a protective moiety, enabling selective deprotection in multi-step syntheses .

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)

Table 2: Functional Group Impact on Reactivity

Biological Activity

4-Bromo-1,2-bis(2-methoxyethoxy)benzene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antimicrobial and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene is CHBrO. Its structure includes a bromine atom and two methoxyethoxy groups attached to a benzene ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Activity of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against fungal pathogens like Candida albicans, which is crucial for developing new antifungal agents.

Cytotoxic Activity

In vitro studies have also assessed the cytotoxic effects of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene on cancer cell lines. The compound has shown promising results in inhibiting the proliferation of various cancer cells, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC values indicate that the compound is particularly effective against HeLa cells, which may be attributed to its ability to induce apoptosis through mitochondrial pathways.

The biological activity of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene is hypothesized to be mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature of the methoxyethoxy groups allows the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The bromine atom may interact with specific enzymes critical for microbial survival or cancer cell proliferation, inhibiting their function.

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of brominated phenols, including 4-Bromo-1,2-bis(2-methoxyethoxy)benzene. The findings indicated that modifications in the substituents significantly affected both antimicrobial and cytotoxic activities. This underscores the importance of structural optimization in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.